Dichlorphenamide

概要

説明

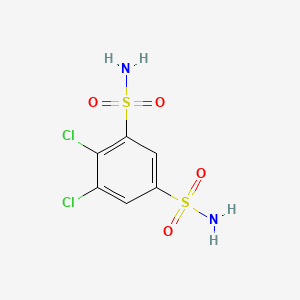

Dichlorphenamide (4,5-dichloro-1,3-benzenedisulfonamide) is a carbonic anhydrase (CA) inhibitor approved for treating primary periodic paralyses (hypokalemic and hyperkalemic) and glaucoma. Its molecular formula is C₆H₆Cl₂N₂O₄S₂, with a molecular weight of 305.16 g/mol . Clinical trials demonstrate its efficacy in reducing attack frequency and severity in PP, with a generally tolerable safety profile .

準備方法

ジクロフェナミドの合成は、4,5-ジクロロベンゼン-1,3-ジスルホニルクロリドとアンモニアの反応を伴います。反応は通常、目的の生成物の形成を確実にするために制御された条件下で行われます。 工業的な製造方法は、同様の反応条件を使用して大規模な合成を行う場合がありますが、より高い収率と純度のために最適化されています .

化学反応の分析

ジクロフェナミドは、次を含む様々な化学反応を起こします。

置換反応: ジクロフェナミド中の塩素原子は、適切な条件下で他の求核剤で置換することができます。

酸化と還元: ジクロフェナミドは酸化と還元反応を起こす可能性がありますが、これらの反応は通常はあまり一般的ではありません。

加水分解: ジクロフェナミド中のスルホンアミド基は、酸性または塩基性条件下で加水分解されて、対応するスルホン酸とアミンを生成します.

これらの反応に使用される一般的な試薬には、強酸、塩基、および求核剤が含まれます。生成される主な生成物は、使用する特定の反応条件と試薬によって異なります。

科学的研究の応用

Pharmacological Profile

Dichlorphenamide is classified as a carbonic anhydrase inhibitor. Its chemical structure is 4,5-dichloro-1,3-benzenedisulfonamide, with the empirical formula and a molecular weight of 305.16 g/mol. The compound is slightly soluble in water but can dissolve in dilute sodium carbonate and sodium hydroxide solutions, making it stable for at least 36 months under proper storage conditions .

Treatment of Periodic Paralysis

This compound has gained recognition for its effectiveness in treating hypokalemic periodic paralysis (HOP) and hyperkalemic periodic paralysis (HYP). Clinical studies have demonstrated that it significantly reduces the frequency of paralysis attacks and improves patient quality of life.

- Efficacy : In randomized controlled trials, this compound was shown to reduce attack frequency and enhance overall well-being in patients with HOP and HYP. A pivotal study indicated that patients experienced fewer attacks per week after treatment compared to placebo .

- Safety : The drug was generally well-tolerated, though some patients reported side effects such as metabolic acidosis. However, the therapeutic benefits often outweighed these adverse effects .

Glaucoma Management

Historically, this compound was used to manage glaucoma due to its ability to decrease intraocular pressure through carbonic anhydrase inhibition. This application has diminished as newer therapies have emerged, but it remains a part of the pharmacological arsenal for certain patients .

Case Study Overview

Several case studies have documented the real-world application of this compound in managing periodic paralysis:

- A study involving 44 patients with HOP showed a significant reduction in attack frequency over a 9-week treatment period, followed by a year-long extension where all participants received the drug. The results indicated sustained benefits in reducing symptoms and improving quality of life .

- Another report highlighted the experiences of patients who transitioned from acetazolamide to this compound due to better symptom control, emphasizing patient-reported outcomes that favored this compound despite a lack of head-to-head trials .

Research Data Table

| Study | Population | Duration | Findings |

|---|---|---|---|

| Tawil et al. (2000) | HOP Patients | 9 weeks | Significant reduction in attack frequency; improved quality of life |

| Sansone et al. (2016) | HOP & HYP Patients | 1 year extension | Sustained reduction in attacks; favorable safety profile |

| NINDS Study | Mixed Population | 65 weeks | Comparison with placebo; this compound showed superior efficacy |

作用機序

ジクロフェナミドは、炭酸脱水酵素を阻害することによってその効果を発揮します。この阻害は、眼内の房水の分泌を減らし、眼圧を低下させます。 このプロセスに関与する正確な分子標的と経路は完全には解明されていませんが、ジクロフェナミドなどの炭酸脱水酵素阻害剤は、房水の分泌を部分的に抑制することが知られています .

6. 類似の化合物との比較

ジクロフェナミドは、その特定の構造と特性により、炭酸脱水酵素阻害剤の中で独特です。類似の化合物には以下が含まれます。

アセタゾラミド: 緑内障と高山病の治療に使用される別の炭酸脱水酵素阻害剤です。

メタゾラミド: ジクロフェナミドと同様に緑内障の治療に使用されますが、薬物動態特性が異なります。

ブリンゾラミド: 眼圧上昇の治療に使用される局所用炭酸脱水酵素阻害剤です.

ジクロフェナミドは、治療抵抗性のてんかんの治療における有効性と、周期性麻痺の治療における使用において際立っています。これらは、他の炭酸脱水酵素阻害剤では一般的ではありません .

類似化合物との比較

Structural and Pharmacological Comparisons

Structural Analogues

Dichlorphenamide belongs to the benzenesulfonamide class of CA inhibitors, sharing structural similarities with:

- Acetazolamide : Both are benzimidazolone derivatives with identical pharmacophoric groups, enabling BK channel activation .

- Methazolamide and Ethoxzolamide : These compounds share sulfonamide moieties but differ in substitution patterns, affecting CA-binding affinity .

Table 1: Structural and Binding Characteristics of CA Inhibitors

Mechanism of Action

- BK Channel Activation : this compound and acetazolamide repolarize skeletal muscle fibers by opening BK channels at submicromolar concentrations, preventing paralysis in hypokalemic PP. Both are 10× more potent against human BK channels than rat isoforms .

- CA Inhibition : this compound weakly inhibits CA-II compared to acetazolamide due to fewer hydrogen bonds with active-site histidine residues. This limits its CA-mediated diuretic effects but enhances muscle-specific action .

Clinical Efficacy

Table 2: Clinical Trial Outcomes in Periodic Paralysis

This compound reduces attack frequency by 8-fold compared to placebo in hypokalemic PP, with comparable efficacy in adolescents and adults . Acetazolamide, though used off-label for PP, lacks robust trial data for FDA approval in this indication .

Toxicological Profile

Table 3: Toxicity in Aedes aegypti Models

| Compound | LC50 (Larvae) | LC50 (Adults) | Neuro/Muscular Effects |

|---|---|---|---|

| This compound | 0.72 ppm | 1099 ppm | Paralysis, muscle depolarization |

| Acetazolamide | >1000 ppm | >1000 ppm | None observed |

Pharmacokinetics and Drug Interactions

生物活性

Dichlorphenamide (DCP) is a carbonic anhydrase inhibitor primarily used in the treatment of periodic paralysis and glaucoma. Its biological activity is characterized by its effects on potassium levels and muscle function, which have been studied in various clinical trials and research studies. This article reviews the biological activity of DCP, highlighting its efficacy, safety, and mechanisms of action based on diverse sources.

DCP functions as a carbonic anhydrase inhibitor, which leads to increased bicarbonate excretion and a consequent decrease in serum bicarbonate levels. This mechanism is crucial in conditions such as periodic paralysis, where fluctuations in serum potassium can trigger muscle weakness. By inhibiting carbonic anhydrase, DCP enhances renal potassium excretion, thus stabilizing serum potassium levels and reducing the frequency of paralysis attacks .

Efficacy in Periodic Paralysis

DCP has shown significant efficacy in treating both hypokalemic periodic paralysis (HOP) and hyperkalemic periodic paralysis (HYP). A randomized, placebo-controlled trial indicated that DCP significantly reduced the attack frequency in HOP patients. The median attack rate decreased from over two attacks per week to less than one attack per week after treatment with DCP .

Table 1: Summary of Efficacy Data from Clinical Trials

| Study Type | Condition | Treatment Duration | Attack Rate Reduction | Quality of Life Improvement |

|---|---|---|---|---|

| Randomized Controlled Trial | HOP | 9 weeks | From 2+ to <1/week | Significant (SF-36 scores) |

| Open-label Extension | HOP & HYP | 52 weeks | Continued reduction | Sustained improvement |

| Long-term Follow-up | HOP | 1 year | Maintained at <1/week | Improved overall health |

Safety Profile

DCP has been reported to have a favorable safety profile. In long-term studies, adverse effects were minimal, with some patients experiencing mild gastrointestinal disturbances and transient metabolic acidosis. Importantly, no serious adverse events directly attributable to DCP were noted during the trials .

Table 2: Adverse Effects Reported in Clinical Trials

| Adverse Effect | Incidence Rate (%) |

|---|---|

| Gastrointestinal Issues | 10-15% |

| Metabolic Acidosis | 5-10% |

| Fatigue | 5% |

| No Serious Events | 0% |

Case Studies

Several case studies have documented the long-term benefits of DCP in patients with primary periodic paralysis. One notable case involved a patient who had previously experienced frequent debilitating attacks. After initiating treatment with DCP, the patient reported a marked decrease in attack frequency and an improvement in overall quality of life, as measured by standardized questionnaires like the SF-36 .

Q & A

Q. Basic: How are dosages determined in clinical trials for Dichlorphenamide in primary periodic paralysis (PP)?

Answer: Dosage determination involves balancing efficacy and tolerability. In Phase III trials (e.g., Tawil et al., 2000), adults received this compound (DCP) at 50–100 mg twice daily (BID), adjusted based on prior acetazolamide (ACZ) use (e.g., 20% of ACZ dose converted to DCP) . Adolescents in post-hoc analyses received 50–100 mg BID, mirroring adult protocols with close safety monitoring . Dose escalation is guided by attack frequency reduction and adverse event (AE) thresholds (e.g., paresthesia, confusion) .

Table 1: Dosage Protocols in Key Trials

Q. Advanced: What statistical methods are used to analyze efficacy in pooled data from multiple trials?

Answer: Pooled analyses (e.g., Shieh et al., 2018) use non-parametric methods like Hodges-Lehmann estimation to calculate median changes in weekly attack rates and severity-weighted attack rates. Absolute and relative changes from baseline are compared between DCP and placebo, with 95% confidence intervals (CIs) derived via bootstrapping. Heterogeneity between trials (e.g., crossover vs. parallel-group designs) is addressed by analyzing the first 9-week phases independently .

Q. Basic to Advanced: How do researchers design crossover versus parallel-group trials for this compound?

Answer:

- Crossover trials (e.g., Tawil et al., 2000): Patients receive DCP and placebo sequentially, separated by a ≥9-week washout. This design controls inter-individual variability but risks carryover effects. Attack rates are compared within subjects .

- Parallel-group trials (e.g., Sansone et al., 2016): Patients are randomized to DCP or placebo arms. Baseline attack rates are stratified, and outcomes (e.g., weekly attacks) are analyzed using Mann-Whitney U tests. This design avoids carryover but requires larger sample sizes .

Methodological Consideration: Crossover trials are optimal for rare diseases (small cohorts), while parallel-group designs reduce confounding from disease progression.

Q. Advanced: How do researchers address contradictory efficacy data between adolescent and adult populations?

Answer: Post-hoc analyses (Ciafaloni et al., 2018) compare median changes in attack rates using non-overlapping CIs. For example, adolescents showed a median reduction of −0.96 attacks/week (CI: −1.46, −0.68) vs. −0.83 in adults (CI: −2.58, −0.67), suggesting comparable efficacy. Discrepancies in severity-weighted rates (−2.25 vs. −1.17) are contextualized via baseline characteristics (e.g., similar age of onset) and AE profiles . Sensitivity analyses exclude outliers (e.g., adolescents withdrawing pre-treatment) to validate robustness.

Q. Advanced: What methodologies assess long-term safety in open-label extensions of DCP trials?

Answer: Open-label extensions (e.g., Sansone et al., 2016) collect AE data over 52 weeks via structured interviews. Key metrics include:

- Dose-limiting AEs: Frequency of paresthesia, confusion, or falls requiring dose reduction .

- Cumulative incidence: Calculated as the proportion of patients experiencing ≥1 AE over time.

- Covariate adjustment: Age, comorbidities, and concomitant medications are analyzed via Cox regression to identify risk factors .

Q. Basic: How can researchers ensure reproducibility of preclinical results for this compound?

Answer: Detailed experimental protocols must include:

- Compound characterization: Purity, solubility, and batch-specific data (e.g., EC 204-440-6) .

- In vitro assays: Transporter interaction studies (e.g., OAT1/OAT3 inhibition) with positive controls .

- Dose-response curves: Replicated across independent labs using standardized models (e.g., PP channelopathy cell lines) .

Q. Basic: What criteria are used for patient selection in observational registries studying DCP?

Answer: Registries (e.g., Trivedi et al., 2016) enroll patients with:

- Confirmed PP diagnosis: Genetic testing or clinical history of episodic weakness.

- Baseline attack frequency: ≥1 attack/month pre-treatment.

- Exclusion criteria: Severe renal/hepatic impairment or concurrent use of conflicting diuretics .

Q. Basic: How is adverse event reporting standardized in DCP trials?

Answer: AEs are classified using MedDRA terminology, with severity graded (mild/moderate/severe) and causality assessed via Naranjo criteria. For example, falls in elderly patients trigger dose reduction protocols . Data are captured weekly via structured questionnaires, and blinded adjudication committees resolve ambiguities .

特性

IUPAC Name |

4,5-dichlorobenzene-1,3-disulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O4S2/c7-4-1-3(15(9,11)12)2-5(6(4)8)16(10,13)14/h1-2H,(H2,9,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQPMPFPNINLKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)N)Cl)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022922 | |

| Record name | Dichlorphenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dichlorphenamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

PRACTICALLY INSOL IN WATER; SOL IN ALKALINE SOLN, FREELY SOL IN PYRIDINE & IN 1 N NAOH; SOL IN ALCOHOL; SOL IN 2 N SODIUM CARBONATE; SLIGHTLY SOL IN ETHER, 3.98e-01 g/L | |

| Record name | DICHLORPHENAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dichlorphenamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Carbonic anhydrase inhibitors reduce intraocular pressure by partially suppressing the secretion of aqueous humor (inflow), although the mechanism by which they do this is not fully understood. Evidence suggests that HCO3- ions are produced in the ciliary body by hydration of carbon dioxide under the influence of carbonic anhydrase and diffuse into the posterior chamber which contains more Na+ and HCO3- ions than does plasma and consequently is hypertonic. Water is then attracted to the posterior chamber by osmosis, resulting in a drop in pressure., PHOSPHATURIA MAY BE RELATED TO DIRECT STIMULATION...OF CYCLIC ADENOSINE 3',5'-MONOPHOSPHATE...PRODN BY KIDNEY. ...DRUG ACTS SIMILARLY TO PARATHYROID HORMONE IN ENHANCING URINARY EXCRETION OF PHOSPHATE & CYCLIC AMP, IN CONTRAST TO ITS ANTAGONISM OF ACTION OF HORMONE ON BONE. /ACETAZOLAMIDE/, ...INHIBITION OF...CARBONIC ANHYDRASE. ...IS NONCOMPETITIVE. ...ENZYME IS NORMALLY PRESENT IN TISSUES IN HUGE EXCESS. MORE THAN 99% OF ENZYME ACTIVITY IN KIDNEY MUST BE INHIBITED BEFORE PHYSIOLOGICAL EFFECTS BECOME APPARENT. ENZYME...IS DOMINANT TISSUE COMPONENT TO WHICH INHIBITORS BECOME BOUND. /ACETAZOLAMIDE/, /CHANGES IN URINE/...MAY BE ATTRIBUTED TO INHIBITION OF (+)H SECRETION BY RENAL TUBULE. ... CURRENT EVIDENCE INDICATES GREATER EFFECT ON PROXIMAL THAN ON DISTAL TUBULE, WITH LITTLE OR NO EFFECT ON ASCENDING LIMB. ...PHOSPHATURIA...USED AS INDEX OF LOCALIZING DIURETIC ACTION... /ACETAZOLAMIDE/, ...INCR URINARY EXCRETION OF BICARBONATE & FIXED CATION, MOSTLY SODIUM. AS RESULT, CONCN OF BICARBONATE IN EXTRACELLULAR FLUID DECR & METABOLIC ACIDOSIS RESULTS. ...RENAL RESPONSE TO ACETAZOLAMIDE IS GREATLY REDUCED.../BUT/ DIURETIC RESPONSE IS ENHANCED. /ACETAZOLAMIDE/, DRUG LOWERS INTRAOCULAR PRESSURE BY REDUCING RATE OF SECRETION OF AQ HUMOR. | |

| Record name | Diclofenamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01144 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DICHLORPHENAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM DIMETHYLSULFOXIDE + WATER, WHITE OR NEARLY WHITE, CRYSTALLINE POWDER | |

CAS No. |

120-97-8 | |

| Record name | Dichlorphenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorphenamide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclofenamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01144 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dichlorphenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diclofenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORPHENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVJ6673MHY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICHLORPHENAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dichlorphenamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

239-241 °C, 228.7 °C | |

| Record name | Diclofenamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01144 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DICHLORPHENAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dichlorphenamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。